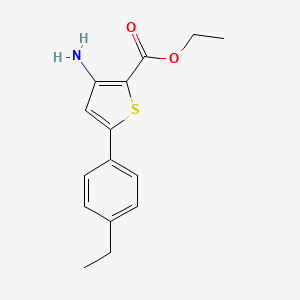

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate

説明

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate (CAS: 1096972-49-4) is a thiophene-based compound featuring an amino group at position 3, a 4-ethylphenyl substituent at position 5, and an ethyl ester moiety at position 2. This molecule serves as a versatile intermediate in pharmaceutical and materials science applications, particularly in synthesizing heterocyclic derivatives like thienopyrimidines and triazolopyrimidines . Its structural flexibility allows for modifications that influence electronic, steric, and solubility properties, making it valuable for drug discovery and functional material design.

特性

IUPAC Name |

ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-3-10-5-7-11(8-6-10)13-9-12(16)14(19-13)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFQRBWTPQLHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Gewald Reaction-Based Synthesis

Overview:

The Gewald reaction is a classical multicomponent synthesis widely employed for thiophene derivatives. It involves the condensation of a ketone or aldehyde, a cyanoester, and elemental sulfur under basic conditions.

- Starting Materials:

- 3-Amino-5-(4-ethylphenyl)thiophene-2-carboxylic acid or its derivatives

- Ethyl cyanoacetate (as the cyanoester component)

- Elemental sulfur

- Reaction Conditions:

- Solvent: Ethanol or 1,4-dioxane

- Catalyst: Triethylamine or sodium ethoxide

- Temperature: Reflux (around 80–100°C)

- Duration: 4–8 hours

Reaction Pathway:

The amino group at position 3 is introduced either via initial substitution or subsequent functionalization, followed by cyclization facilitated by sulfur to form the thiophene ring. The ester group at position 2 originates from ethyl cyanoacetate, which reacts with the other components to form the carboxylate functionality.

- Maintaining anhydrous conditions enhances yield.

- Reflux duration and stoichiometry control influence purity and yield.

- Recrystallization from ethanol or dioxane improves product purity.

Modified Gewald or Hantzsch Approaches

- Using substituted aldehydes (e.g., 4-ethylbenzaldehyde) instead of simple ketones to introduce the 4-ethylphenyl group at position 5.

- Employing microwave-assisted synthesis to reduce reaction times and improve yields.

- Solvent: Ethanol or acetonitrile

- Catalyst: Triethylamine or pyridine

- Temperature: Reflux or microwave irradiation (around 150°C)

- Duration: 30 minutes to 2 hours

- Shorter reaction times

- Higher yields and cleaner products

Direct Esterification and Amination

- Step 1: Synthesize the precursor thiophene-2-carboxylic acid derivative via oxidative cyclization of suitable thioethers or thiophenes.

- Step 2: Esterify the acid with ethanol under acidic catalysis (e.g., sulfuric acid) to form the ethyl ester.

- Step 3: Introduce the amino group at position 3 through nucleophilic substitution or reduction of nitro derivatives, or via diazotization followed by reduction.

- Esterification: Reflux with ethanol and catalytic sulfuric acid

- Amination: Diazotization of amino precursors followed by reduction or substitution

Use of Heterocyclic Building Blocks

- Synthesize the thiophene core separately, functionalize at position 3 with amino groups via nucleophilic substitution or reduction, and then introduce the phenyl substituent at position 5 through Suzuki coupling or other cross-coupling reactions.

- Catalysts: Palladium-based (e.g., Pd(PPh₃)₄)

- Reagents: Aryl boronic acids (e.g., 4-ethylphenylboronic acid)

- Solvent: Toluene or dioxane

- Base: Potassium carbonate

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Main Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Gewald Reaction | Ethyl cyanoacetate, sulfur, amine | Reflux in ethanol/dioxane, base catalyst | Versatile, scalable | Longer reaction times, purification needed |

| Microwave-Assisted | Same as above with microwave | 30 min at 150°C | Faster, higher yield | Equipment requirement |

| Esterification + Amination | Acid precursor, ethanol, diazotization reagents | Reflux, diazotization at low temp | Precise functionalization | Multi-step, moderate yields |

| Cross-Coupling | Thiophene core, aryl boronic acid | Pd catalysis, reflux | High selectivity | Costly catalysts, purification |

Research Findings and Notes

Reaction Optimization:

Controlling stoichiometry and reaction temperature is crucial for maximizing yield and purity. For example, excess sulfur can promote complete cyclization, while precise temperature control prevents side reactions.Spectroscopic Validation:

Characterization via NMR, IR, and MS confirms the structure. Typical IR peaks include ester C=O (~1700 cm⁻¹) and N–H (~3300–3500 cm⁻¹). NMR signals for the aromatic protons and ethyl groups are consistent with literature data.Safety Considerations:

Handling sulfur, thiophosgene, and diazonium salts requires appropriate PPE and fume hood use due to toxicity and irritant properties.Industrial Relevance: Large-scale synthesis favors continuous flow reactors and solvent recycling to improve efficiency and safety.

化学反応の分析

Types of Reactions

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted thiophene derivatives.

科学的研究の応用

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

作用機序

The mechanism of action of ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

類似化合物との比較

Key Observations :

- Electron-Donating vs. Chloro and nitro derivatives exhibit higher reactivity in cyclization reactions due to electron-deficient aromatic rings .

- Synthesis Yields : Chlorophenyl analogs report moderate yields (50–70%), while the 4-ethylphenyl variant achieves high purity (95%) via optimized protocols .

- Thermal Stability : Bromophenyl derivatives may exhibit higher melting points due to increased molecular weight and halogen interactions .

Structural and Analytical Characterization

- Crystallography: SHELX software is widely used for structural elucidation. For example, ethyl 3-bromo-4-cyano-5-(ethoxycarbonylmethylsulfanyl)thiophene-2-carboxylate crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonds stabilizing the lattice .

- Spectroscopy: ¹H NMR and IR confirm functional groups across analogs. The amino group (~6.5 ppm in ¹H NMR) and ester carbonyl (~1650 cm⁻¹ in IR) are consistent features .

生物活性

Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the thiophene family, characterized by a sulfur atom in a five-membered ring. The presence of an amino group and a carboxylate ester enhances its reactivity and potential interactions with biological targets.

Target Interactions

Thiophene derivatives, including this compound, have been shown to interact with various biological targets. These interactions may involve:

- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in cellular processes.

- Receptor Modulation : They may act as modulators of specific receptors, influencing signaling pathways.

Biochemical Pathways

The compound influences several biochemical pathways, which can lead to diverse pharmacological effects. Notably, it has been associated with:

- Anticancer Activity : Modulation of pathways related to cell proliferation and apoptosis.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and mediators.

- Antimicrobial Action : Disruption of microbial cell wall synthesis and metabolic processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

- Cell Proliferation Inhibition : Studies show that this compound can inhibit the growth of various cancer cell lines. In vitro assays demonstrated IC50 values indicating effective inhibition at low concentrations .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.5 | Inhibition of metastasis |

Antimicrobial Activity

The compound also displays notable antimicrobial properties against various pathogens. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.22 | 0.45 |

| Candida albicans | 0.30 | 0.60 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's efficacy against various cancer cell lines, revealing its potential as a lead compound for developing new anticancer therapies .

- Synergistic Effects : Research indicates that when combined with existing antibiotics like Ciprofloxacin, this compound enhances antimicrobial efficacy, suggesting potential for combination therapies.

- Toxicity Assessment : Hemolytic activity studies showed low toxicity levels, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via esterification of its carboxylic acid precursor (e.g., 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid) with ethanol in the presence of HCl gas, followed by reflux and alkaline workup to yield the ester . Optimization involves adjusting reaction time (2–6 hours), solvent choice (dry chloroform for thiophosgene reactions), and stoichiometry (e.g., 1:1 molar ratio of amine to thiophosgene). Purity is enhanced via recrystallization from ethanol or dioxane .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- 1H NMR : Look for the ethyl ester quartet (δ ~4.2–4.3 ppm), aromatic protons (δ ~7.1–7.5 ppm), and amine protons (δ ~5.4–5.5 ppm as a broad singlet) .

- IR : Confirm ester C=O (~1700 cm⁻¹) and amine N–H (~3300–3500 cm⁻¹) stretches.

- Mass Spectrometry : Report the molecular ion peak (e.g., [M+H]⁺ at m/z 262–264 for analogous compounds) .

Cross-validate with literature data to ensure consistency .

Q. What safety precautions are critical when handling this compound during synthesis?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to irritant properties (skin/eye irritation, respiratory risks). Avoid exposure to thiophosgene (toxic) and HCl gas. Follow spill protocols: neutralize with sodium carbonate, adsorb with inert material, and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELXL resolve ambiguities in the molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths, angles, and dihedral angles (e.g., thiophene ring vs. ester group planarity). For example, a dihedral angle of 2.0° between the thiophene and ester groups confirms near-planar conformation, resolving tautomerism or regioisomerism disputes . Data collection at 293 K and refinement with R < 0.05 ensure accuracy .

Q. How can researchers address discrepancies in NMR data between synthesized batches?

- Methodological Answer :

- Purity Check : Use HPLC to rule out impurities.

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Advanced NMR : Employ 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate aromatic protons to specific carbons, distinguishing substituent effects .

Q. What computational methods assist in predicting the compound’s reactivity in further derivatization?

- Methodological Answer :

- DFT Studies : Calculate electron density maps (e.g., using Gaussian or ORCA) to identify nucleophilic (amine) and electrophilic (thiophene C-4) sites.

- Transition-State Modeling : Predict activation energies for reactions like cyclization (e.g., hydrazine-mediated pyrimidine formation) .

- Docking Simulations : For bioactive derivatives, model interactions with target proteins (e.g., microtubule inhibition) .

Q. How can conflicting data on reaction yields be analyzed and resolved?

- Methodological Answer :

- Control Experiments : Replicate reactions under identical conditions (solvent purity, inert atmosphere).

- Catalyst Screening : Test alternatives to thiophosgene (e.g., Lawesson’s reagent) for isothiocyanate formation.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify incomplete conversions or side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。